CC1=CC2=C (C=CC=C2)C3=CC4=CC=CC (C)=C4C=C13
.
6,8-Dimethylbenz[a]anthracene can be synthesized in laboratories or found in various environmental sources, including tobacco smoke and grilled meats. It belongs to the class of compounds known as polycyclic aromatic hydrocarbons, which are characterized by multiple fused aromatic rings. Due to its structure and properties, it is classified as a Group 2B carcinogen by the International Agency for Research on Cancer, indicating that it is possibly carcinogenic to humans.
The synthesis of 6,8-Dimethylbenz[a]anthracene can be achieved through several methods, primarily involving the methylation of benz[a]anthracene or related precursors. One common synthetic route involves:
The methylation process generally results in the introduction of methyl groups at the 6 and 8 positions of the benz[a]anthracene structure, leading to the formation of 6,8-Dimethylbenz[a]anthracene.
The molecular structure of 6,8-Dimethylbenz[a]anthracene consists of four fused benzene rings, forming a larger polycyclic structure. The specific arrangement of atoms includes:
The compound exhibits planar geometry typical of PAHs, contributing to its stability and interaction with biological macromolecules such as DNA.
6,8-Dimethylbenz[a]anthracene undergoes various chemical reactions that include:
These reactions are critical for understanding both the environmental fate of the compound and its biological effects.
The mechanism by which 6,8-Dimethylbenz[a]anthracene exerts its carcinogenic effects involves metabolic activation:
This mechanism highlights the importance of understanding metabolic pathways in assessing the risks associated with exposure to this compound.
The physical and chemical properties of 6,8-Dimethylbenz[a]anthracene include:
These properties are essential for understanding its behavior in various environments and biological systems.
6,8-Dimethylbenz[a]anthracene has several scientific applications:
6,8-Dimethylbenz[a]anthracene (CAS No. 317-64-6) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₂₀H₁₆. Its systematic IUPAC name is 6,8-dimethylbenzo[a]anthracene, reflecting the positions of the methyl substituents on the benz[a]anthracene core structure [7]. The compound belongs to the class of alkylated benz[a]anthracenes, characterized by a planar, four-fused-ring system with methyl groups at non-K-region positions (C6 and C8). This structural feature differentiates it from K-region-methylated analogs like 7,12-dimethylbenz[a]anthracene (DMBA) and influences its chemical reactivity and biological activity [1] [7].
Table 1: Key Identifiers of 6,8-Dimethylbenz[a]anthracene
Property | Value |
---|---|
CAS Registry Number | 317-64-6 |
Molecular Formula | C₂₀H₁₆ |
IUPAC Name | 6,8-dimethylbenzo[a]anthracene |
Synonyms | 6,8-DMBA; 6,8-dimethylbenz[a]anthracene |
Category | Anthracene derivative |
The planar structure of 6,8-dimethylbenz[a]anthracene lacks chiral centers, precluding optical isomerism. However, regioisomerism is significant due to the positions of methyl groups on the benz[a]anthracene skeleton. Unlike the highly carcinogenic 7,12-dimethylbenz[a]anthracene (where methyl groups occupy C7 and C12), the 6,8-dimethyl isomer positions the methyl groups away from the K-region (C4a–C12a bond). This reduces its ability to form stable diol epoxides, a key activation pathway for carcinogenicity in other isomers [2] [7]. The steric hindrance between the C6 methyl group and peri-hydrogens (H5 and H14) may induce minor non-planar distortions, but spectroscopic data confirming this are limited [7].
Table 2: Isomeric Comparison of Methyl-Substituted Benz[a]anthracenes
Isomer | Methyl Positions | Key Structural/Functional Differences |
---|---|---|
6,8-Dimethylbenz[a]anthracene | C6, C8 | Non-K-region methylation; limited metabolic activation |
7,12-Dimethylbenz[a]anthracene (DMBA) | C7, C12 | K-region methylation; potent carcinogen and immunotoxin |
6,7-Dimethylbenz[a]anthracene | C6, C7 | Adjacent methylation; enhanced DNA adduction potential |
Experimental spectroscopic data for 6,8-dimethylbenz[a]anthracene are sparse in public literature, but inferences can be drawn from related PAHs:
Metabolic Activation: Unlike 7,12-DMBA (a potent carcinogen), 6,8-dimethylbenz[a]anthracene exhibits lower biological reactivity due to its methyl positioning. 7,12-DMBA undergoes cytochrome P450-mediated oxidation to 3,4-diol-1,2-epoxide, forming covalent DNA adducts at guanine bases (e.g., dG-N²-adducts). This process drives organ-specific carcinogenesis and immunosuppression [3] [9]. In contrast, 6,8-dimethyl substitution impedes diol epoxide formation at sterically hindered bay regions, reducing DNA-binding potential [2] [5].
Biological Activity:
Table 3: Functional Comparison with 7,12-Dimethylbenz[a]anthracene
Property | 6,8-Dimethylbenz[a]anthracene | 7,12-Dimethylbenz[a]anthracene |
---|---|---|
Metabolic Activation | Limited diol epoxide formation | Efficient K-region diol epoxidation |
DNA Adduct Formation | Low (inferred) | High (validated via ³²P-postlabeling) |
Carcinogenic Potency | Not established | High (mammary, skin, pancreatic models) |
Immunosuppressive Role | Unknown | Confirmed (AhR-mediated lymphocyte depletion) |
Key Research Use | Analytical reference standard | Tumor initiator in carcinogenesis studies |
All listed compounds: 6,8-Dimethylbenz[a]anthracene (CAS 317-64-6), 7,12-Dimethylbenz[a]anthracene (CAS 57-97-6)
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: